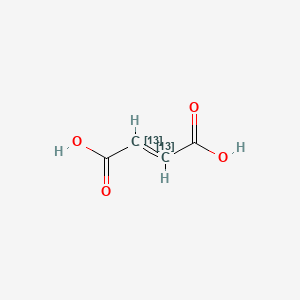
α-Fructoselysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
α-Fructoselysine is an Amadori product formed by the non-enzymatic glycation of lysine residues with glucose. It is a key intermediate in the Maillard reaction, which is responsible for the browning and flavor development in thermally processed foods.
准备方法
Synthetic Routes and Reaction Conditions: α-Fructoselysine can be synthesized through the Maillard reaction, where glucose reacts with lysine under controlled conditions. The reaction typically involves heating an aqueous solution of glucose and lysine at elevated temperatures (around 60-80°C) for several hours. The reaction can be catalyzed by acids or bases to enhance the formation of this compound .
Industrial Production Methods: In industrial settings, the production of this compound involves the controlled heating of protein-rich foods with reducing sugars. This process is optimized to maximize the yield of this compound while minimizing the formation of unwanted by-products. The reaction conditions, such as temperature, pH, and reaction time, are carefully monitored to ensure consistent production .
化学反应分析
Types of Reactions: α-Fructoselysine undergoes various chemical reactions, including:
Hydrolysis: Acid-catalyzed hydrolysis of this compound results in the formation of furosine.
Enzymatic Degradation: In biological systems, enzymes such as fructoselysine-6-kinase and fructoselysine 6-phosphate deglycase break down this compound into glucose 6-phosphate and lysine.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and metal ions can catalyze the oxidation of this compound.
Acid Catalysts: Hydrochloric acid and sulfuric acid are commonly used for hydrolysis reactions.
Enzymes: Specific enzymes like fructoselysine-6-kinase are used in enzymatic degradation.
Major Products Formed:
Oxidation Products: Nε-carboxymethyllysine, Nε-carboxyethyllysine.
Hydrolysis Products: Furosine.
Enzymatic Degradation Products: Glucose 6-phosphate, lysine.
科学研究应用
α-Fructoselysine has diverse applications in scientific research:
作用机制
The mechanism of action of α-Fructoselysine involves its formation through the Maillard reaction and subsequent metabolic pathways. In Escherichia coli, this compound is phosphorylated by fructoselysine-6-kinase to form fructoselysine-6-phosphate, which is then deglycated by fructoselysine 6-phosphate deglycase to produce glucose 6-phosphate and lysine. This pathway is tightly regulated at the transcriptional level by global regulators such as CRP (CAP) and substrate-specific repressors like FrlR .
相似化合物的比较
Nε-carboxymethyllysine (CML): An advanced glycation end-product formed from the oxidation of α-Fructoselysine.
Nε-carboxyethyllysine (CEL): Another advanced glycation end-product derived from the reaction of methylglyoxal with lysine.
Psicoselysine: An unusual Amadori compound similar to this compound, metabolized by Escherichia coli.
Uniqueness: this compound is unique due to its role as an intermediate in the Maillard reaction and its specific metabolic pathway in gut microbiota. Its formation and degradation are crucial for understanding the impact of glycation on food chemistry and human health .
属性
CAS 编号 |
37548-12-2 |
|---|---|
分子式 |
C₁₂H₂₄N₂O₇ |
分子量 |
308.33 |
同义词 |
(S)-1-[(5-Amino-1-carboxypentyl)amino]-1-deoxy-D-fructose; Fructoselysine; Fructosyllysine; Nα-(1-Deoxy-D-fructos-1-yl)-L-lysine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


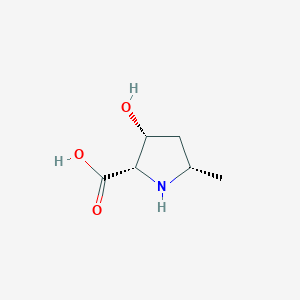

![6-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B1141836.png)
![(1S,4R)-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol](/img/structure/B1141837.png)
![cis-4-Oxo-hexahydro-pyrrolo[3,4-C]pyrrole-2-carboxylic acid tert-butyl ester](/img/structure/B1141839.png)
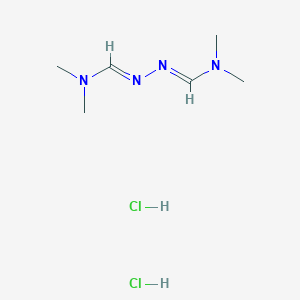
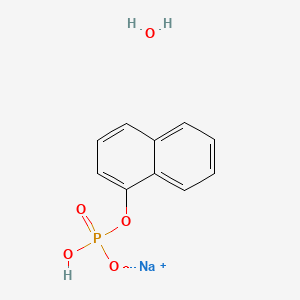
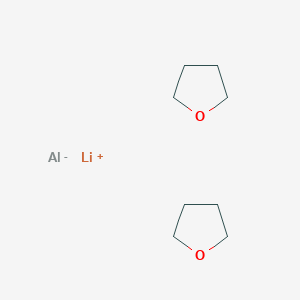
![6-Bromoimidazo[1,2-a]pyridin-8-ol](/img/structure/B1141847.png)
